![molecular formula C11H14O4 B1200790 Veratryl acetate CAS No. 53751-40-9](/img/structure/B1200790.png)
Veratryl acetate
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Overview
Description
3,4-dimethoxybenzyl acetate is an acetate ester obtained by the formal condensation of (3,4-dimethoxyphenyl)methanol (veratryl alcohol) with acetic acid. It is an acetate ester and a dimethoxybenzene. It derives from a (3,4-dimethoxyphenyl)methanol.
Scientific Research Applications
Oxidative Biodegradation of Lignin
Veratryl alcohol, closely related to veratryl acetate, plays a role in the oxidative biodegradation of lignin. It acts as a mediator in the oxidations promoted by lignin peroxidase, significantly impacting the decay kinetics of veratryl alcohol radical cation in acidic aqueous acetonitrile (Baciocchi et al., 2002).
Catalyst in Chemical Transformations
Veratryl alcohol has been used in one-pot sequential oxidation and aldol-condensation reactions, showcasing its potential as a catalyst in transforming lignin into valuable chemicals (Fan et al., 2014).
Mediator in Enzymatic Oxidation
The role of veratryl alcohol in the enzymatic oxidation of isoeugenyl acetate by lignin peroxidase highlights its function as a redox mediator in such processes (ten Have et al., 2001).
Synthesis of Chemical Intermediates
Veratryl alcohol is involved in the synthesis of veratryl cyanide, an intermediate in the preparation of C-9154 antibiotic derivative, indicating its utility in pharmaceutical synthesis (Rosilawati et al., 2010).
Biomimetic Oxidation Studies
It is used in biomimetic oxidation studies with H2O2 catalyzed by iron(III) porphyrins and horseradish peroxidase in ionic liquids. This research opens pathways for its use in organic synthesis and industrial applications (Kumar et al., 2007).
properties
CAS RN |
53751-40-9 |
---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)methyl acetate |
InChI |
InChI=1S/C11H14O4/c1-8(12)15-7-9-4-5-10(13-2)11(6-9)14-3/h4-6H,7H2,1-3H3 |
InChI Key |
KQWHHDCWLCCRLQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CC(=O)OCC1=CC(=C(C=C1)OC)OC |
Other CAS RN |
53751-40-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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